3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a hexahydrobenzo ring fused with a benzodiazepine core, and substituted with chlorophenyl and dimethylaminophenyl groups.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.
Introduction of Substituents: Chlorophenyl and dimethylaminophenyl groups are introduced through electrophilic aromatic substitution reactions.
Hydrogenation: The hexahydrobenzo ring is formed by hydrogenation of the benzene ring under specific conditions.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure.
Chemical Reactions Analysis
3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It is used as a model compound in studying the reactivity and properties of benzodiazepines.
Biology: Research on its interaction with biological systems helps in understanding the pharmacokinetics and pharmacodynamics of benzodiazepines.
Medicine: It serves as a reference compound in the development of new therapeutic agents targeting the central nervous system.
Industry: The compound is used in the synthesis of other complex molecules and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Compared to other benzodiazepines, 3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents and hexahydrobenzo ring. Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Used primarily for its sedative effects.
Clonazepam: Effective in the treatment of seizure disorders.
These compounds share a similar core structure but differ in their substituents and pharmacological profiles.
Properties
Molecular Formula |
C27H26ClN3O |
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Molecular Weight |
444g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6-[4-(dimethylamino)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H26ClN3O/c1-31(2)21-13-9-18(10-14-21)27-26-24(29-22-5-3-4-6-23(22)30-27)15-19(16-25(26)32)17-7-11-20(28)12-8-17/h3-14,19,27,29-30H,15-16H2,1-2H3 |
InChI Key |
UXBLMKHKNIFXDS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
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